2-Hydroxyadipate(2-)

Description

Nomenclature and Stereoisomerism in Biological Systems

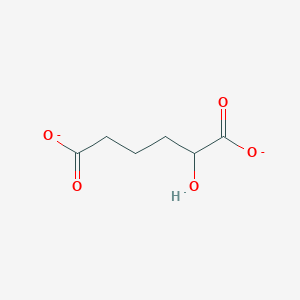

Systematically named 2-hydroxyhexanedioate according to IUPAC nomenclature, the structure of 2-hydroxyadipate features a six-carbon backbone with two carboxylate groups and a hydroxyl group at the second carbon (alpha-carbon). nih.gov

The presence of a chiral center at the C-2 position means that 2-hydroxyadipate exists as two distinct stereoisomers, or enantiomers: (R)-2-hydroxyadipate and (S)-2-hydroxyadipate. researchgate.netquora.com This stereoisomerism is critical in biological systems, as enzymes typically exhibit a high degree of stereospecificity, meaning they selectively recognize and act upon only one of the two enantiomers. researchgate.netlibretexts.org The designation (R) (from the Latin rectus, for right) and (S) (from the Latin sinister, for left) is determined by the Cahn-Ingold-Prelog priority rules, which assign priorities to the four substituents attached to the chiral carbon. libretexts.org

The two enantiomeric forms of 2-hydroxyadipate have distinct roles and are processed by different families of enzymes. researchgate.netnih.gov

(R)-2-Hydroxyadipate : This enantiomer is a crucial intermediate in engineered metabolic pathways designed for the biosynthesis of adipic acid, a valuable precursor for nylon production. nih.govacs.org The reduction of 2-oxoadipate to (R)-2-hydroxyadipate is a key, often rate-limiting, step in these pathways. researchgate.netacs.org Research has focused on engineering enzymes, such as (R)-2-hydroxyglutarate dehydrogenase from Acidaminococcus fermentans, to improve the efficiency of this specific conversion. acs.org Insights from cancer-related mutations in isocitrate dehydrogenase (IDH) have also been applied to redesign homoisocitrate dehydrogenases to catalyze this reaction. nih.gov

(S)-2-Hydroxyadipate : In contrast, the (S)-enantiomer is produced by a different class of enzymes, the (L)-2-hydroxyacid dehydrogenases. researchgate.netnih.gov For example, a lactate (B86563) dehydrogenase from Alcaligenes eutrophus has been shown to reduce 2-oxoadipate, but it produces (S)-2-hydroxyadipate, which is not suitable for the proposed adipic acid synthesis pathway that requires the (R)-form. nih.gov

Historical Perspectives in Metabolic Studies

The study of 2-hydroxyadipate is intrinsically linked to the elucidation of amino acid degradation pathways. An early key discovery was the characterization of an enzyme capable of its formation. In 1976, Suda et al. reported the purification and properties of alpha-ketoadipate reductase from human placenta, an enzyme that catalyzes the reduction of 2-oxoadipate (also known as alpha-ketoadipate) to 2-hydroxyadipate. wikipedia.orggenome.jp

Later, the clinical significance of this metabolite became apparent with the investigation of certain inborn errors of metabolism. 2-Hydroxyadipate, along with 2-aminoadipate and 2-oxoadipate, was identified as an accumulating metabolite in the rare genetic disorder known as 2-aminoadipic and 2-oxoadipic aciduria (AMOXAD). wikipedia.orgmetabolicsupportuk.org Studies of individuals with this condition, characterized by mutations in the DHTKD1 gene, were instrumental in confirming that this gene encodes a key enzyme in the lysine (B10760008) degradation pathway, solidifying the role of 2-hydroxyadipate as an upstream intermediate. wikipedia.orgnih.gov More recently, metabolic engineering efforts have marked a new chapter, with the first reported biosynthesis of 2-hydroxyadipate in Escherichia coli, achieving significant titers and highlighting its potential for industrial-scale production. nih.gov

Significance as an Intermediate in Metabolic Pathways

2-Hydroxyadipate is a significant intermediate in at least two major metabolic contexts: the natural catabolism of amino acids and engineered biosynthetic pathways.

In human metabolism, 2-hydroxyadipate is an intermediate in the degradation pathways of the essential amino acids L-lysine and tryptophan. wikipedia.org Within the mitochondrial matrix, L-lysine is broken down through a series of enzymatic steps to L-2-aminoadipate, which is then transaminated to form 2-oxoadipate. wikipedia.orgthe-innovation.org The enzyme 2-oxoadipate reductase can then convert 2-oxoadipate to 2-hydroxyadipate. wikipedia.org However, the main pathway involves the oxidative decarboxylation of 2-oxoadipate by the 2-oxoadipate dehydrogenase complex (OADHc) to form glutaryl-CoA. mdpi.comnih.gov A defect in this complex, due to mutations in the DHTKD1 gene, disrupts this crucial step. wikipedia.org This disruption leads to the accumulation of upstream metabolites, including 2-oxoadipate and consequently 2-hydroxyadipate, which are then excreted in the urine, serving as diagnostic markers for AMOXAD. nih.govsmpdb.cahmdb.ca

In the realm of synthetic biology and metabolic engineering, 2-hydroxyadipate is a key intermediate metabolite in novel pathways designed to produce adipic acid from renewable resources like glucose. nih.govresearchgate.net These engineered routes often leverage the initial steps of the L-lysine biosynthesis pathway to produce 2-oxoadipate from the TCA cycle intermediate 2-oxoglutarate. researchgate.netresearchgate.net A crucial subsequent step is the enzymatic reduction of 2-oxoadipate to (R)-2-hydroxyadipate, a reaction catalyzed by engineered dehydrogenases. researchgate.netresearchgate.net From here, (R)-2-hydroxyadipate is further converted through several enzymatic steps to the final product, adipic acid. researchgate.net The efficiency of this pathway is heavily dependent on the catalytic activity of the enzyme reducing 2-oxoadipate, making it a major focus of protein engineering studies. acs.orgresearchgate.net

Data Tables

Table 1: Properties of 2-Hydroxyadipate(2-)

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-hydroxyhexanedioate | nih.gov |

| Molecular Formula | C₆H₈O₅²⁻ | nih.gov |

| Molecular Weight | 160.12 g/mol | nih.gov |

| Parent Acid | 2-Hydroxyadipic acid | nih.gov |

| ChEBI ID | CHEBI:57987 | ebi.ac.uk |

| Stereoisomers | (R)-2-hydroxyadipate, (S)-2-hydroxyadipate | researchgate.net |

Table 2: Key Enzymes Associated with 2-Hydroxyadipate Metabolism

| Enzyme | EC Number | Reaction | Biological Context | Source |

|---|---|---|---|---|

| 2-Oxoadipate Reductase | 1.1.1.172 | 2-Oxoadipate + NADH + H⁺ ⇌ 2-Hydroxyadipate + NAD⁺ | Lysine Degradation | wikipedia.orggenome.jp |

| Homoisocitrate Dehydrogenase | 1.1.1.87 | (1R,2S)-1-hydroxybutane-1,2,4-tricarboxylate + NAD⁺ → 2-Oxoadipate + CO₂ + NADH | Lysine Biosynthesis | wikipedia.org |

| (R)-2-Hydroxyglutarate Dehydrogenase (Engineered) | 1.1.99.2 (native) | 2-Oxoadipate + NADH + H⁺ → (R)-2-Hydroxyadipate + NAD⁺ | Adipic Acid Biosynthesis | acs.org |

| 2-Oxoadipate Dehydrogenase (E1a) | 1.2.4.- | 2-Oxoadipate + [dihydrolipoyllysine-residue succinyltransferase] lipoyllysine → S-succinyldihydrolipoyllysine + Glutaryl-CoA | Lysine Degradation | mdpi.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8O5-2 |

|---|---|

Molecular Weight |

160.12 g/mol |

IUPAC Name |

2-hydroxyhexanedioate |

InChI |

InChI=1S/C6H10O5/c7-4(6(10)11)2-1-3-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11)/p-2 |

InChI Key |

OTTXIFWBPRRYOG-UHFFFAOYSA-L |

Canonical SMILES |

C(CC(C(=O)[O-])O)CC(=O)[O-] |

Origin of Product |

United States |

Metabolic Pathways and Biochemical Interconversions

Biosynthetic Pathways of 2-Hydroxyadipate(2-)

The primary route for the biosynthesis of 2-hydroxyadipate(2-) involves the enzymatic reduction of 2-oxoadipate. researchgate.netnih.gov This conversion is a critical step in various engineered metabolic pathways designed for the production of valuable chemicals. acs.orgresearchgate.net The reduction of the keto group at the C2 position of 2-oxoadipate to a hydroxyl group results in the formation of 2-hydroxyadipate. This reaction is typically catalyzed by a class of enzymes known as dehydrogenases or reductases, which utilize cofactors such as NADH or NADPH to provide the necessary reducing equivalents. researchgate.netnih.gov

2-Hydroxyadipate(2-) is a key intermediate metabolite in several proposed biosynthetic routes to adipic acid, a vital industrial chemical used in the production of nylon-6,6. researchgate.netnih.govacs.org These bio-based pathways offer a more sustainable alternative to the traditional petroleum-based synthesis of adipic acid. In these pathways, 2-hydroxyadipate serves as a precursor that undergoes further enzymatic transformations to yield adipic acid. researchgate.net

One proposed pathway involves the conversion of 2-hydroxyadipate to 2-hydroxyadipoyl-CoA, followed by dehydration to form 2-hexenedioyl-CoA. researchgate.net This intermediate is then hypothesized to be reduced to adipoyl-CoA, which can be subsequently converted to adipic acid. researchgate.net The successful construction of a biosynthetic pathway for 2-hydroxyadipate in Escherichia coli has demonstrated its potential for scalable production, laying a foundation for the complete biosynthesis of adipic acid and bionylon. nih.govacs.org The reduction of 2-oxoadipate to (R)-2-hydroxyadipate is often a bottleneck in these pathways, prompting extensive research into enzyme engineering to improve catalytic efficiency. nih.govacs.orgresearchgate.net

The biosynthesis of 2-hydroxyadipate(2-) is closely linked to the catabolism of the amino acid L-lysine. researchgate.netacs.org In many microorganisms, the breakdown of lysine (B10760008) proceeds through the α-aminoadipate pathway, which generates 2-oxoadipate as a key intermediate. researchgate.netcreative-biolabs.com This 2-oxoadipate can then be shunted into engineered pathways where it is reduced to 2-hydroxyadipate. researchgate.net Therefore, the metabolic flux through the lysine degradation pathway can directly influence the availability of the precursor for 2-hydroxyadipate synthesis.

In some engineered systems, L-lysine itself is used as a precursor for adipic acid synthesis, with 2-hydroxyadipate being a critical intermediate in this conversion process. nih.govacs.org This connection is significant because L-lysine is a readily available and relatively inexpensive feedstock that can be produced in large quantities through microbial fermentation. However, inborn errors of metabolism affecting lysine catabolism, such as 2-aminoadipic and 2-oxoadipic aciduria, can lead to the accumulation of 2-oxoadipate and consequently 2-hydroxyadipate. nih.govhmdb.caresearchgate.netsmpdb.ca The human 2-oxoadipate dehydrogenase complex (OADHc), involved in lysine and tryptophan catabolism, plays a role in processing 2-oxoadipate. nih.govresearchgate.net

Homoisocitrate dehydrogenase (HICDH) is an enzyme that naturally participates in the α-aminoadipate pathway for lysine biosynthesis, catalyzing the oxidative decarboxylation of homoisocitrate to 2-oxoadipate. creative-biolabs.comnih.govwikipedia.org While its native function is the production of 2-oxoadipate, engineered forms of HICDH have been developed to catalyze the reverse reaction: the reductive carboxylation of 2-oxoadipate to form homoisocitrate, or more relevantly, the reduction of 2-oxoadipate to (R)-2-hydroxyadipate. nih.govecancer.org

Inspired by gain-of-function mutations found in isocitrate dehydrogenases (IDHs) in certain cancers, researchers have successfully redesigned HICDHs to exhibit this novel catalytic activity. nih.govecancer.org By introducing specific mutations into the active site of HICDH, its substrate specificity and catalytic mechanism can be altered to favor the NADH-dependent reduction of 2-oxoadipate. nih.govecancer.org This approach represents a powerful strategy for creating enzymes with desired functionalities for metabolic engineering applications, providing a direct route to (R)-2-hydroxyadipate from a key intermediate of the lysine biosynthesis pathway. nih.govecancer.org

Catabolic Mechanisms of 2-Hydroxyadipate(2-)

Information regarding the specific catabolic pathways of 2-hydroxyadipate(2-) is less prevalent in the literature compared to its biosynthesis. In the context of adipic acid biosynthesis, 2-hydroxyadipate is an intermediate that is further metabolized, not typically accumulated as a final product. The subsequent steps in these engineered pathways involve the enzymatic conversion of 2-hydroxyadipate into other intermediates en route to adipic acid. researchgate.net

In humans, the accumulation of 2-hydroxyadipic acid is associated with certain inborn errors of metabolism, such as 2-ketoadipic acidemia, where a deficiency in 2-ketoadipic dehydrogenase leads to the buildup of 2-ketoadipic acid and its reduction product, 2-hydroxyadipic acid. nih.gov This suggests that under normal metabolic conditions, the levels of 2-hydroxyadipate are likely kept low through efficient enzymatic conversion.

Comparative Analysis with Structurally Related Metabolites

2-Hydroxyadipate(2-) shares structural similarities with several other key metabolites, and a comparative analysis highlights its unique role in specific metabolic contexts.

| Compound | Structural Difference from 2-Hydroxyadipate(2-) | Functional Role |

| 2-Oxoadipate | Features a keto group at the C2 position instead of a hydroxyl group. | Direct precursor for the enzymatic synthesis of 2-hydroxyadipate. |

| Adipic Acid | Lacks the hydroxyl group at the C2 position. | The target product in biosynthetic pathways where 2-hydroxyadipate is an intermediate. researchgate.netnih.gov |

| (R)-2-Hydroxyglutarate | Has a five-carbon backbone instead of a six-carbon backbone. | An oncometabolite that accumulates in certain cancers with IDH mutations. |

| Homoisocitrate | Contains an additional carboxyl group. | A precursor to 2-oxoadipate in the lysine biosynthesis pathway. creative-biolabs.comwikipedia.orgnih.gov |

This comparison underscores the specific structural features of 2-hydroxyadipate(2-) that define its role as a distinct metabolic intermediate, particularly in the engineered pathways for adipic acid production.

Distinction from 2-Oxoadipate

2-Hydroxyadipate and 2-oxoadipate (also known as α-ketoadipate) are structurally and metabolically related molecules. The primary distinction lies in the functional group at the alpha-carbon (C2) position. 2-Hydroxyadipate possesses a hydroxyl (-OH) group, whereas 2-oxoadipate has a ketone (=O) group at this position.

This structural difference defines their roles in metabolic pathways, where one is typically the reduced or oxidized form of the other. The conversion of 2-oxoadipate to 2-hydroxyadipate is a reductive reaction, a critical step in various biosynthetic pathways. chemfont.cahmdb.ca This reduction is catalyzed by a family of enzymes known as oxidoreductases, specifically 2-oxoadipate reductases (EC 1.1.1.172) or other dehydrogenases with broad substrate specificity. wikipedia.org The reaction involves the transfer of a hydride ion from a reducing cofactor, most commonly NADH.

This transformation is a key link between pathways such as lysine degradation and biosynthetic routes for industrial chemicals like adipic acid. researchgate.netresearchgate.net For instance, 2-oxoadipate is an intermediate in the metabolism of the amino acids lysine and tryptophan. google.com Its subsequent reduction to 2-hydroxyadipate channels it into different metabolic fates. researchgate.net

Research has identified several enzymes capable of catalyzing this reduction. A notable example is a lactate (B86563) dehydrogenase from Alcaligenes eutrophus H16 (Ae-LdhO), which exhibits high activity towards 2-oxoadipate. researchgate.net This enzyme was found to have a maximum specific activity of 454.5 ± 20.1 U/mg of protein and a Kₘ value for 2-oxoadipate of 0.32 ± 0.02 mM, using NADH as the preferred coenzyme. researchgate.net

| Feature | 2-Hydroxyadipate(2-) | 2-Oxoadipate |

|---|---|---|

| Chemical Class | Alpha-hydroxy acid | Alpha-keto acid |

| Functional Group at C2 | Hydroxyl (-OH) | Ketone (=O) |

| Metabolic Relationship | Product of 2-oxoadipate reduction | Substrate for reduction to 2-hydroxyadipate |

| Key Enzyme in Conversion | 2-Oxoadipate Reductase / Dehydrogenase (e.g., Ae-LdhO) wikipedia.orgresearchgate.net | |

| Cofactor in Conversion | NADH/NAD⁺ wikipedia.orgresearchgate.net | |

| Role in Lysine Metabolism | Formed from 2-oxoadipate | Intermediate in lysine and tryptophan degradation google.comthe-innovation.org |

Relationship with 2-Hydroxyglutarate and α-Ketoglutarate Metabolism

The metabolic pathways of 2-hydroxyadipate are closely intertwined with those of 2-hydroxyglutarate (2-HG) and the central metabolic intermediate, α-ketoglutarate (2-oxoglutarate).

The connection begins with α-ketoglutarate, a key intermediate in the citric acid cycle (TCA cycle). In several biological systems, α-ketoglutarate serves as a precursor for the synthesis of 2-oxoadipate. researchgate.netresearchgate.net This occurs through a series of enzymatic steps, such as those in the α-aminoadipate pathway for L-lysine biosynthesis, which involves enzymes like homocitrate synthase, homoaconitase, and homoisocitrate dehydrogenase. researchgate.netresearchgate.net Once formed, 2-oxoadipate can be reduced to 2-hydroxyadipate, thus establishing a direct metabolic link from the TCA cycle to 2-hydroxyadipate.

A more direct enzymatic relationship exists with 2-hydroxyglutarate metabolism. The enzyme (R)-2-hydroxyglutarate dehydrogenase (Hgdh) from Acidaminococcus fermentans, which naturally interconverts 2-hydroxyglutarate and 2-oxoglutarate, has been shown to possess activity towards 2-oxoadipate. researchgate.netacs.org Although its natural substrate is 2-oxoglutarate, Hgdh can catalyze the reduction of 2-oxoadipate to (R)-2-hydroxyadipate. nih.gov However, this activity is significantly less efficient compared to its action on its native substrate. acs.org Research has shown that the catalytic efficiency (k_cat/K_m) of wild-type Hgdh for 2-oxoadipate is about 15,000-fold lower than for 2-oxoglutarate. acs.org This has prompted significant research into engineering the enzyme to improve its catalytic efficiency for 2-oxoadipate reduction, with the goal of creating efficient bio-based production routes for adipic acid. researchgate.netnih.gov Directed evolution studies have successfully generated mutant variants of Hgdh with over 100-fold higher catalytic efficiency for 2-oxoadipate. nih.gov

Furthermore, the downstream metabolism of 2-hydroxyadipate shows parallels with that of 2-hydroxyglutarate. Both can be activated to their respective coenzyme A (CoA) thioesters. The enzyme 2-hydroxyglutaryl-CoA dehydratase, a key component in the fermentation of glutamate, has been shown to act on (R)-2-hydroxyadipoyl-CoA. researchgate.netebi.ac.uk This enzyme dehydrates (R)-2-hydroxyadipoyl-CoA to 2-hexenedioyl-CoA, an unsaturated precursor to adipic acid. researchgate.netebi.ac.uk This demonstrates that the metabolic machinery for processing 2-hydroxyglutaryl-CoA can be adapted for the conversion of 2-hydroxyadipoyl-CoA, highlighting a conserved metabolic logic.

| Substrate | k_cat (s⁻¹) | K_m (mM) | k_cat/K_m (s⁻¹·mM⁻¹) |

|---|---|---|---|

| 2-Oxoglutarate | 1400 | 0.07 | 20000 |

| 2-Oxoadipate | 0.8 | 0.6 | 1.3 |

Enzymology of 2 Hydroxyadipate 2 Metabolism

Key Enzymes and Their Characteristics

The reduction of 2-oxoadipate to 2-hydroxyadipate is catalyzed by several dehydrogenases. While some perform this reaction as a native function, others have been engineered to enhance their catalytic efficiency for this specific conversion.

2-Oxoadipate reductase is an enzyme that catalyzes the reversible chemical reaction: 2-hydroxyadipate + NAD+ ⇌ 2-oxoadipate + NADH + H+ wikipedia.orgqmul.ac.uk

This enzyme is classified under the family of oxidoreductases, specifically those that act on the CH-OH group of a donor with NAD+ or NADP+ as the acceptor. wikipedia.orggenome.jp Its systematic name is 2-hydroxyadipate:NAD+ 2-oxidoreductase. wikipedia.orgqmul.ac.uk It is also commonly referred to as 2-ketoadipate reductase or alpha-ketoadipate reductase. wikipedia.orggenome.jpexpasy.org The enzyme was first identified and purified from human placenta. wikipedia.org While this enzyme activity is known to exist in nature, the gene encoding it has not been identified, and its substrate specificity is reported to be promiscuous with an unknown stereochemical preference for the product. google.com

(R)-2-hydroxyglutarate dehydrogenase (Hgdh) from the anaerobic bacterium Acidaminococcus fermentans (UniProtKB: D2RJU7) is a member of the (R)-2-hydroxyacid dehydrogenase family. nih.govuniprot.org These enzymes typically exist as homodimers and catalyze the reversible reduction of 2-oxo acids to their corresponding (R)-2-hydroxy acids using NADH or NADPH as a cofactor. nih.gov The native function of Hgdh is to catalyze the reduction of 2-oxoglutarate to (R)-2-hydroxyglutarate. nih.gov

While wild-type Hgdh can reduce 2-oxoadipate, its efficiency is very low, presenting a significant bottleneck in metabolic pathways designed for adipic acid production. nih.govacs.org The catalytic efficiency of the wild-type enzyme for 2-oxoadipate is approximately 15,000-fold lower than for its natural substrate, 2-oxoglutarate. acs.org To overcome this limitation, Hgdh has been the target of extensive protein engineering. Through a combination of computational analysis, saturation mutagenesis, and random mutagenesis, variants with dramatically improved activity towards 2-oxoadipate have been developed. nih.govacs.orgunimib.it Notably, specific mutations, such as A206V, played a key role in boosting the enzyme's activity, leading to variants with a 100-fold higher catalytic efficiency for 2-oxoadipate reduction. nih.govacs.org

Homoisocitrate dehydrogenase (HICDH or HIDH) is an enzyme in the lysine (B10760008) biosynthesis pathway found in fungi. creative-biolabs.com It catalyzes the NAD+-dependent oxidative decarboxylation of homoisocitrate to produce 2-oxoadipate. creative-biolabs.comnih.gov

Inspired by mutations in the related enzyme isocitrate dehydrogenase (IDH) that confer a new (neomorphic) catalytic activity in certain cancers, researchers have successfully engineered HIDHs to catalyze the reduction of 2-oxoadipate. the-innovation.orgresearchgate.net By introducing mutations analogous to those found in cancer-associated IDH1 (e.g., R132H) into the homologous residues of HIDH (e.g., R143H in Saccharomyces cerevisiae HIDH), the enzyme's function was altered. nih.govresearchgate.net Instead of its native oxidative decarboxylation activity, the engineered HIDH variant gained the ability to function as an (R)-2-hydroxyadipate dehydrogenase, catalyzing the NADH-dependent reduction of 2-oxoadipate to (R)-2-hydroxyadipate. researchgate.netgoogle.comgoogle.com While this demonstrates a powerful strategy for enzyme redesign, the catalytic turnover rate of the initial engineered HIDH variant was relatively low. nih.govthe-innovation.org

A lactate (B86563) dehydrogenase (Ae-LdhO) from the bacterium Alcaligenes eutrophus H16 has been identified as a highly efficient catalyst for the reduction of 2-oxoadipate to 2-hydroxyadipate. dntb.gov.uaresearchgate.net The gene for this enzyme was cloned, expressed in E. coli, and characterized, revealing a molecular weight of 36.7 kDa. researchgate.net Unlike the engineered enzymes that produce the (R)-enantiomer, this lactate dehydrogenase belongs to the (L)-2-hydroxyacid dehydrogenase family and stereoselectively produces (S)-2-hydroxyadipate. nih.govresearchgate.net The enzyme exhibits broad substrate specificity for various 2-oxoacids and shows a clear preference for NADH over NADPH as its coenzyme. researchgate.net

Table 1: Characteristics of Key Enzymes in 2-Hydroxyadipate(2-) Metabolism

| Enzyme Name | EC Number | Source Organism | Key Characteristics/Role |

|---|---|---|---|

| 2-Oxoadipate Reductase | 1.1.1.172 | Homo sapiens (placenta) | Catalyzes the NAD+-dependent reduction of 2-oxoadipate. wikipedia.org Specificity and stereoselectivity are not well-defined. google.com |

| (R)-2-Hydroxyglutarate Dehydrogenase | 1.1.1.399 | Acidaminococcus fermentans | Native enzyme has very low activity for 2-oxoadipate. acs.org Engineered variants show >100-fold improvement, producing (R)-2-hydroxyadipate. nih.gov |

| Homoisocitrate Dehydrogenase | 1.1.1.87 | Saccharomyces cerevisiae (and other fungi) | Engineered variants (e.g., R143H) gain neomorphic activity to reduce 2-oxoadipate to (R)-2-hydroxyadipate. nih.govresearchgate.net |

| Lactate Dehydrogenase | 1.1.1.27 | Alcaligenes eutrophus H16 | Efficiently reduces 2-oxoadipate but produces the (S)-2-hydroxyadipate enantiomer. nih.govresearchgate.net |

Enzyme Kinetics and Mechanistic Studies

The efficiency and stereochemical outcome of 2-hydroxyadipate(2-) production are dictated by the kinetic properties and inherent specificities of the catalyzing enzymes.

The dehydrogenases involved in 2-hydroxyadipate metabolism exhibit significant differences in substrate preference and produce stereochemically distinct products.

The lactate dehydrogenase from A. eutrophus (Ae-LdhO) displays broad substrate specificity, with high activity on pyruvate, 2-oxovalerate, 2-oxobutyrate, and 2-oxoglutarate. researchgate.net It is also highly active on 2-oxoadipate, with a K_m value of 0.32 mM and a maximum specific activity of 454.5 U/mg protein. researchgate.net

Engineered homoisocitrate dehydrogenase (ScHIDH-R143H) was found to have a K_m for 2-oxoadipate of 2.0 mM and a k_cat of 1.6 min⁻¹. nih.gov

Table 2: Kinetic Parameters of Dehydrogenases for 2-Oxoadipate Reduction

| Enzyme | Substrate | K_m (mM) | k_cat (min⁻¹) | Catalytic Efficiency (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Wt Hgdh (A. fermentans) | 2-Oxoadipate | 1.8 | 4.8 | 44.4 |

| Wt Hgdh (A. fermentans) | 2-Oxoglutarate | 0.2 | 8400 | 7.0 x 10⁵ |

| Engineered HIDH (S. cerevisiae R143H) | 2-Oxoadipate | 2.0 | 1.6 | 13.3 |

| Lactate Dehydrogenase (A. eutrophus) | 2-Oxoadipate | 0.32 | 16,666* | 8.7 x 10⁵ |

| Engineered Hgdh variant (A. fermentans) | 2-Oxoadipate | ~1.4 | 13,800 | 1.6 x 10⁵ |

*k_cat calculated from V_max of 454.5 U/mg and molecular weight of 36.7 kDa. Data compiled from multiple sources. nih.govacs.orgnih.govresearchgate.net

Stereoselectivity: The stereochemistry of the resulting 2-hydroxyadipate is a critical factor, especially for downstream enzymatic reactions in engineered pathways.

Engineered (R)-2-Hydroxyglutarate Dehydrogenase (Hgdh): As a member of the (R)-2-hydroxyacid dehydrogenase family, both the wild-type and the evolved variants produce (R)-2-hydroxyadipate . nih.govresearchgate.net

Engineered Homoisocitrate Dehydrogenase (HIDH): The redesigned HIDH mutants were shown to produce (R)-2-hydroxyadipate with an enantiomeric excess of over 99%. nih.gov

Lactate Dehydrogenase from Alcaligenes eutrophus: This enzyme belongs to the (L)-specific 2-hydroxyacid dehydrogenase family and, consequently, produces (S)-2-hydroxyadipate . nih.govresearchgate.netresearchgate.net

This divergence in stereoselectivity is crucial for designing metabolic pathways, as subsequent enzymes in a pathway often have strict stereochemical requirements. google.commdpi.comnih.gov The ability to select an enzyme that produces either the (R) or (S) enantiomer provides valuable flexibility for synthetic biology applications.

Cofactor Dependencies (e.g., NADH, NADPH, Mg²⁺)

The enzymatic reactions central to 2-hydroxyadipate metabolism are highly dependent on specific cofactors, which act as electron donors or assist in catalysis.

NADH and NADPH: Enzymes belonging to the (R)-2-hydroxyacid dehydrogenase family catalyze the reduction of 2-oxo acids to their corresponding 2-hydroxy acids. nih.govresearchgate.net This reduction involves the simultaneous oxidation of the cofactors NADH or NADPH. nih.govresearchgate.net For instance, lactate dehydrogenase from Alcaligenes eutrophus H16, which can reduce 2-oxoadipate, shows a strong preference for NADH over NADPH. researchgate.net Similarly, engineered homoisocitrate dehydrogenases (HIDHs) utilize NADH to convert 2-oxoadipate into (R)-2-hydroxyadipate. nih.govresearchgate.net In contrast, some native isocitrate dehydrogenases (IDHs), from which these engineered enzymes are derived, are NADP+-dependent. google.comannualreviews.org The choice of cofactor is a crucial aspect of the enzyme's function and can be a target for protein engineering.

Mg²⁺: Divalent metal ions, particularly Mg²⁺, are essential for the activity of certain enzymes in related pathways. For example, homoisocitrate dehydrogenase (HIcDH) from Saccharomyces cerevisiae, which catalyzes a similar reaction, is a metal ion-dependent enzyme that selectively binds the Mg²⁺-homoisocitrate chelate complex. nih.govnih.gov The 2-oxoadipate dehydrogenase complex component E1 (DHTKD1) also requires Mg²⁺ for its catalytic activity. reactome.org The activity of lactate dehydrogenase from A. eutrophus is enhanced by the presence of Mg²⁺. researchgate.net

Catalytic Mechanisms and Active Site Residues

The catalytic mechanism of enzymes that metabolize 2-hydroxyadipate(2-) involves a conserved set of active site residues that facilitate substrate binding and catalysis.

Catalytic Triad (B1167595): Many (R)-2-hydroxyacid dehydrogenases share a conserved catalytic triad. In (R)-2-hydroxyglutarate dehydrogenase (Hgdh), this triad consists of His297, Glu264, and Arg235 (numbering according to Hgdh sequence). nih.gov His297 functions as an internal acid-base catalyst, transferring a proton to the carbonyl oxygen of the substrate, while a hydride is transferred from the NADH/NADPH cofactor. nih.gov Glu264 orients the imidazole (B134444) ring of His297, and Arg235 is involved in substrate recognition and polarization of the substrate's carbonyl group. acs.org

Substrate Binding and Recognition: The active site pocket contains specific residues that recognize and bind the substrate. In Hgdh, residues such as Arg9, Arg52, and Arg76 form a positively charged patch that interacts with the carboxylate groups of the substrate. acs.org Residues Thr77, Ala78, and Asp81 create a polar patch involved in binding the α-carboxylate group of the substrate. acs.org The specificity of these interactions is a key determinant of the enzyme's substrate preference.

Homoisocitrate Dehydrogenase (HIcDH) Mechanism: The chemical mechanism of HIcDH from Saccharomyces cerevisiae has been studied in detail. It involves a general base with a pKa of ~6.5-7 (identified as Lys206) that accepts a proton from the hydroxyl group of the substrate during oxidation. nih.govacs.org A second group, a general acid with a pKa of 9.5 (identified as Tyr150), is proposed to catalyze the tautomerization of the enol intermediate to the final keto product. nih.govacs.org The metal ion, likely Mg²⁺, acts as a Lewis acid to facilitate the decarboxylation step in its native reaction. nih.gov

Enzyme Engineering and Directed Evolution

To overcome the low efficiency of natural enzymes in converting 2-oxoadipate to (R)-2-hydroxyadipate, significant research has focused on enzyme engineering and directed evolution. nih.govacs.org

Strategies for Improving Catalytic Efficiency

A variety of strategies have been employed to enhance the catalytic performance of enzymes for 2-hydroxyadipate production.

Directed Evolution: This approach involves generating mutant libraries of a target enzyme and screening for variants with improved activity. For (R)-2-hydroxyglutarate dehydrogenase (Hgdh), a combination of computational analysis, saturation mutagenesis, and random mutagenesis led to mutant variants with a 100-fold increase in catalytic efficiency for 2-oxoadipate reduction. nih.govnih.gov

Computational Analysis and In Silico Screening: Tools like FuncLib and FoldX have been used to guide the design of mutant libraries. acs.org FuncLib helps identify promising residues for mutagenesis based on evolutionary data, while FoldX predicts the impact of mutations on protein stability. acs.org This computational pre-screening focuses experimental efforts on the most promising candidates.

Rational Design: This strategy involves making specific, targeted mutations based on the enzyme's structure and mechanism. A prime example is the redesign of homoisocitrate dehydrogenases (HIDHs) based on mutations found in cancer-associated isocitrate dehydrogenases (IDHs). nih.govecancer.org

Rational Design and Site-Directed Mutagenesis (e.g., A206V, R132H in IDH1-inspired HIDH)

Site-directed mutagenesis is a powerful technique to introduce specific amino acid changes to alter enzyme function. neb.com

IDH1-Inspired HIDH Mutants: Cancer-associated mutations in human isocitrate dehydrogenase 1 (IDH1), particularly at residue Arg132 (e.g., R132H), confer a new catalytic activity: the reduction of 2-oxoglutarate to (R)-2-hydroxyglutarate. nih.govecancer.org Applying this insight, researchers introduced analogous mutations into the active sites of homoisocitrate dehydrogenases (HIDHs). For example, the R143H mutation in Saccharomyces cerevisiae HIDH (ScHIDH), which is homologous to R132 in IDH1, successfully converted the enzyme into an (R)-2-hydroxyadipate dehydrogenase, catalyzing the desired reduction of 2-oxoadipate. nih.govresearchgate.net This demonstrates how knowledge from disease biology can guide the rational redesign of enzymes for industrial applications. nih.govnih.gov

A206V Mutation in Hgdh: In the directed evolution of (R)-2-hydroxyglutarate dehydrogenase (Hgdh), the mutation A206V was identified as a key contributor to the improved catalytic efficiency. nih.govresearchgate.net This single mutation was found to boost the enzyme's activity by 4.8-fold, highlighting its critical role in enhancing the reduction of 2-oxoadipate. nih.gov

Impact of Mutations on Enzyme Activity and Stereospecificity

Mutations introduced through engineering can have profound effects on both the catalytic rate and the stereochemical outcome of the reaction.

Enhanced Catalytic Efficiency: As demonstrated with Hgdh, a combination of mutations can lead to dramatic improvements in catalytic efficiency (kcat/Km). The best-evolved Hgdh variants showed a 100-fold higher efficiency for 2-oxoadipate compared to the wild-type enzyme. nih.govresearchgate.net While the catalytic turnover rate (kcat) of the initial IDH1-inspired HIDH mutants was modest, their substrate binding properties were reasonable, providing a solid foundation for further improvement through directed evolution. nih.govecancer.org

Altered Substrate Specificity: Rational design has been used to alter the substrate specificity of dehydrogenases. By mutating key active site residues, researchers have successfully engineered isocitrate dehydrogenase to utilize alternative substrates. acs.org In the case of HIDH, the R143H mutation effectively switched the enzyme's function from a decarboxylase to a reductase acting on 2-oxoadipate. nih.gov

High Stereospecificity: A crucial outcome of the engineering efforts on HIDH was the high stereospecificity of the resulting enzymes. The redesigned ScHIDH mutants, such as R143H, produced (R)-2-hydroxyadipate with an enantiomeric excess of over 99.1%. nih.govresearchgate.net This is critical for the downstream steps in the adipic acid biosynthesis pathway, which require the (R)-enantiomer. researchgate.net

Interactive Data Tables

Table 1: Key Enzymes in 2-Hydroxyadipate(2-) Metabolism and Engineering

| Enzyme | Organism | Native Reaction | Engineered Reaction | Cofactor | Key Mutations | Ref. |

|---|---|---|---|---|---|---|

| (R)-2-hydroxyglutarate dehydrogenase (Hgdh) | Acidaminococcus fermentans | 2-oxoglutarate ↔ (R)-2-hydroxyglutarate | 2-oxoadipate → (R)-2-hydroxyadipate | NADH | A206V, others | acs.org, nih.gov, nih.gov |

| Homoisocitrate dehydrogenase (HIDH) | Saccharomyces cerevisiae | Homoisocitrate → 2-oxoadipate | 2-oxoadipate → (R)-2-hydroxyadipate | NADH | R143H, R143C | nih.gov, researchgate.net |

| Lactate dehydrogenase (LdhO) | Alcaligenes eutrophus | Pyruvate ↔ Lactate | 2-oxoadipate → 2-hydroxyadipate | NADH | None (native promiscuity) | researchgate.net |

Table 2: Impact of Specific Mutations on Enzyme Kinetics

| Enzyme | Mutation | Substrate | Effect on Activity | Fold Improvement (kcat/Km) | Ref. |

|---|---|---|---|---|---|

| Hgdh | A206V | 2-oxoadipate | Increased activity | 4.8 | nih.gov |

| Hgdh | Multiple (Evolved Variant) | 2-oxoadipate | Greatly increased catalytic efficiency | ~100 | nih.gov |

Biosynthetic Production and Metabolic Engineering of 2 Hydroxyadipate 2

Microbial Cell Factories for Production

The microbial production of 2-hydroxyadipate(2-), a key intermediate in the bio-based synthesis of adipic acid, has been a significant focus of metabolic engineering. Scientists have explored various microbial hosts, engineering their metabolic pathways to efficiently convert renewable feedstocks into this valuable chemical.

Engineering of Model Organisms (e.g., Escherichia coli, Saccharomyces cerevisiae)

Model organisms like Escherichia coli and Saccharomyces cerevisiae are favored as cell factories due to their well-understood genetics, rapid growth, and the availability of advanced genetic tools. nih.govnih.gov

Escherichia coli has been successfully engineered to produce 2-hydroxyadipate. In one study, a biosynthetic pathway for 2-hydroxyadipate was constructed in E. coli, leading to the production of 7.11 g/L of the compound in a 5 L bioreactor. acs.org Through strategies like enhancing precursor synthesis and regulating cofactors, the production was further optimized to 11.1 g/L. acs.orgresearchgate.netresearchgate.netresearchgate.net This work represented the first significant biosynthesis of 2-hydroxyadipate and demonstrated its potential for large-scale production. acs.orgresearchgate.net Another approach involved engineering an E. coli strain with a 2-hydroxyadipyl-CoA pathway to produce adipate (B1204190), where 2-hydroxyadipate is a central intermediate. google.comgoogle.com

Saccharomyces cerevisiae , a robust industrial yeast, has also been a candidate for producing adipic acid and its precursors. nih.govuq.edu.au Its lysine (B10760008) biosynthesis pathway, which involves α-aminoadipate reductase (Lys2) and its activating enzyme Lys5, provides a foundational understanding for engineering related pathways. acs.org While direct production of 2-hydroxyadipate in yeast is less documented in the provided sources, S. cerevisiae has been engineered to produce the precursor 2-oxoadipate by expressing heterologous enzymes like homoaconitase and homoisocitrate dehydrogenase. uni-duesseldorf.de Furthermore, thermodynamic analyses of various adipic acid production routes have been conducted in S. cerevisiae, highlighting its potential as a production host. uq.edu.au The organism's ability to produce other complex molecules, such as 2-hydroxyterephthalic acid through de novo pathways, showcases its engineering flexibility. nih.gov

| Organism | Target Product | Key Engineering Strategy | Reported Titer | Reference |

|---|---|---|---|---|

| Escherichia coli | 2-Hydroxyadipate | Enhancement of precursor synthesis and cofactor regulation | 11.1 g/L | acs.orgresearchgate.netresearchgate.net |

| Escherichia coli | Adipate (via 2-Hydroxyadipyl-CoA) | Expression of 2-hydroxyadipate dehydrogenase and 2-hydroxyadipyl-CoA:acetyl-CoA transferase | Not specified | google.comgoogle.com |

| Saccharomyces cerevisiae | 2-Oxoadipate (precursor) | Expression of homoaconitase (lys4) and homoisocitrate dehydrogenase (lys12) | Not specified | uni-duesseldorf.de |

Alternative Microbial Chassis (e.g., Corynebacterium glutamicum, Penicillium chrysogenum)

Beyond model organisms, alternative microbial hosts offer unique advantages for industrial production, such as high tolerance to specific chemicals and different precursor availability. nih.govresearchgate.net

Corynebacterium glutamicum is an industrially important bacterium known for its high-level production of amino acids. uni-duesseldorf.de It has been metabolically engineered for the production of the 2-hydroxyadipate precursor, 2-oxoadipate. uni-duesseldorf.de By introducing genes for homoaconitase and homoisocitrate dehydrogenase from S. cerevisiae, engineered C. glutamicum strains were able to produce and excrete up to 9.1 mM (1.5 g/L) of 2-oxoadipate under nitrogen-limited conditions. uni-duesseldorf.de Further optimization, including the plasmid-based overexpression of homocitrate synthase, increased the titer to 27.1 mM (4.3 g/L). uni-duesseldorf.de These results establish C. glutamicum as a promising chassis for producing adipate precursors. uni-duesseldorf.denih.gov

Penicillium chrysogenum is well-known for producing the antibiotic penicillin, a process that shares the precursor α-aminoadipate with a potential 2-hydroxyadipate pathway. researchgate.net The lysine biosynthesis pathway in P. chrysogenum is a key metabolic route where α-aminoadipate is a branch point intermediate. researchgate.net Disrupting the lys2 gene, which encodes α-aminoadipate reductase, has been shown to direct the α-aminoadipate pool towards penicillin biosynthesis, demonstrating that flux through this pathway can be manipulated. researchgate.net Furthermore, the natural adipate degradation pathway in P. chrysogenum has served as a model for designing a reverse pathway for adipate synthesis. google.com This fungus's inherent metabolic pathways make it a relevant and interesting, though less explored, chassis for 2-hydroxyadipate production. google.compatentbuddy.com

Construction and Optimization of Synthetic Metabolic Pathways

The creation of efficient microbial factories for 2-hydroxyadipate relies on the rational design, construction, and optimization of synthetic metabolic pathways. This involves selecting enzymes from various organisms, eliminating metabolic bottlenecks, and ensuring the pathway is thermodynamically favorable.

De Novo Pathway Design

De novo pathway design involves assembling a novel metabolic route in a host organism using enzymes from different sources. nih.gov For the production of 2-hydroxyadipate and its parent compound, adipic acid, several pathways have been proposed and constructed.

A common strategy begins with intermediates from the central metabolism. One pathway starts from the TCA cycle intermediate α-ketoglutarate (also known as 2-oxoglutarate). researchgate.net This is converted to 2-oxoadipate through the action of three enzymes typically found in the L-lysine biosynthesis pathway: homocitrate synthase (HCS), homoaconitase (HA), and homoisocitrate dehydrogenase (HICDH). researchgate.net The 2-oxoadipate is then reduced to 2-hydroxyadipate. researchgate.net

Another designed pathway utilizes L-lysine as a precursor. researchgate.net This route is considered to have significant potential for adipic acid synthesis, with 2-hydroxyadipate being a key intermediate metabolite. researchgate.net Computational tools and algorithms like OptHandle have been used to design and optimize the biosynthesis of the precursor α-aminoadipate in E. coli, demonstrating the power of in silico design for creating efficient pathways. researchgate.net

| Reaction Step | Enzyme | Enzyme Commission (EC) Number | Source Organism Example | Reference |

|---|---|---|---|---|

| α-Ketoglutarate → Homocitrate | Homocitrate Synthase (HCS) | 2.3.3.14 | Saccharomyces cerevisiae | uni-duesseldorf.deresearchgate.net |

| Homocitrate → Homoaconitate | Homoaconitase (HA) | 4.2.1.36 | Saccharomyces cerevisiae | uni-duesseldorf.deresearchgate.net |

| Homoaconitate → 2-Oxoadipate | Homoisocitrate Dehydrogenase (HICDH) | 1.1.1.87 | Saccharomyces cerevisiae | uni-duesseldorf.deresearchgate.net |

| 2-Oxoadipate → (R)-2-Hydroxyadipate | (R)-2-Hydroxyglutarate Dehydrogenase (Hgdh) | 1.1.99.2 | Acidaminococcus fermentans | researchgate.netacs.orgnih.gov |

Pathway Bottleneck Identification and Alleviation

The reduction of 2-oxoadipate to (R)-2-hydroxyadipate has been identified as a significant bottleneck in several proposed adipic acid biosynthesis pathways. researchgate.netacs.orgnih.gov The native enzymes capable of this conversion often exhibit low catalytic activity on 2-oxoadipate. acs.orgnih.govresearchgate.net To address this, researchers have employed directed evolution to engineer the (R)-2-hydroxyglutarate dehydrogenase (Hgdh) from Acidaminococcus fermentans. researchgate.netacs.orgnih.govresearchgate.net Through a combination of computational analysis, saturation mutagenesis, and random mutagenesis, mutant variants of the enzyme were created with a 100-fold higher catalytic efficiency for the reduction of 2-oxoadipate. researchgate.netacs.org

Other strategies to alleviate bottlenecks include:

Enhancing Precursor Supply: Increasing the metabolic flux towards key precursors like L-lysine or α-ketoglutarate. researchgate.netresearchgate.net

Cofactor Regulation: Balancing the availability of cofactors such as NADH and NADPH, which are essential for the redox reactions in the pathway. researchgate.netresearchgate.net

Transcriptome Analysis: Using transcriptome data to identify genes whose expression levels could be modulated to improve production. acs.orgresearchgate.netresearchgate.netresearchgate.net

Overcoming Dehydration Steps: In pathways proceeding via CoA-activated intermediates, the dehydration of compounds like 3-hydroxyadipyl-CoA has been noted as a potential bottleneck requiring further engineering. researchgate.netnih.gov

Thermodynamic Analysis of Engineered Pathways

The thermodynamic feasibility of a synthetic pathway is a critical factor determining its potential success. uq.edu.au A pathway with a large negative Gibbs free energy change (ΔG) is more likely to proceed in the forward direction and achieve high product yields.

Thermodynamic analysis has been applied to various proposed routes for adipic acid production. One study examining pathways in both E. coli and S. cerevisiae found that the maximum theoretical carbon yields could vary significantly, from 32% to 92%, and that some routes were constrained by thermodynamics. uq.edu.au The analysis revealed that shikimate pathway-based routes were among the most thermodynamically favored. uq.edu.au

Enantioselective Production of (R)-2-Hydroxyadipate(2-)

The synthesis of the specific (R)-enantiomer of 2-hydroxyadipate(2-) is critical for its use as a viable intermediate in the bio-based production of adipic acid. researchgate.net The stereospecific reduction of 2-oxoadipate to (R)-2-hydroxyadipate(2-) is a pivotal and often rate-limiting step in engineered metabolic pathways. researchgate.netacs.org Research has focused on engineering specific enzymes to catalyze this conversion with high selectivity, thereby ensuring the production of the correct chiral molecule.

Two primary enzymes have been the focus of protein engineering efforts to achieve this enantioselective production: (R)-2-hydroxyglutarate dehydrogenase (Hgdh) and homoisocitrate dehydrogenase (HIDH). acs.orggoogle.com Given that no naturally efficient enzyme for the production of (R)-2-hydroxyadipate was known, scientists turned to modifying existing enzymes that act on structurally similar substrates. acs.org

Strategies for Chiral Purity

Achieving high chiral purity is inherent to the strategies employed, which focus on creating highly specific biocatalysts. These methods prevent the formation of the undesired (S)-enantiomer, which cannot be utilized in the proposed metabolic pathway for adipic acid. researchgate.net

Directed Evolution of Dehydrogenases: One successful approach has been the directed evolution of (R)-2-hydroxyglutarate dehydrogenase from Acidaminococcus fermentans (Hgdh). acs.orgresearchgate.net The native function of this enzyme is to reduce 2-oxoglutarate, a 5-carbon analogue of the target 6-carbon substrate, 2-oxoadipate. google.com Through a combination of computational analysis, saturation mutagenesis, and random mutagenesis, variants of Hgdh with dramatically improved activity towards 2-oxoadipate have been developed. researchgate.netacs.org

Key mutations were identified that significantly increased the enzyme's catalytic efficiency. For instance, the A206V mutation alone was found to boost the enzyme's activity by 4.8-fold. researchgate.netacs.org Ultimately, engineered variants were created with a 100-fold higher catalytic efficiency for the reduction of 2-oxoadipate compared to the wild-type enzyme. researchgate.netresearchgate.net

| Enzyme Variant | Engineering Strategy | Key Mutation(s) | Improvement in Catalytic Efficiency (vs. Wild-Type) | Reference |

| Hgdh from A. fermentans | Directed Evolution, Saturation Mutagenesis | A206V | 4.8-fold (single mutation) | researchgate.netacs.org |

| Hgdh from A. fermentans | Directed Evolution, Random Mutagenesis | Multiple mutations | ~100-fold | researchgate.netresearchgate.netacs.org |

Rational Design Inspired by Disease-Associated Mutations: A second innovative strategy involves the rational redesign of homoisocitrate dehydrogenases (HIDHs). google.com This approach was inspired by observations of cancer-associated mutations in isocitrate dehydrogenases (IDHs), which gain the neomorphic function of converting 2-oxoglutarate to (R)-2-hydroxyglutarate. openaccessjournals.com Scientists hypothesized that introducing analogous mutations into the active sites of homologous HIDH enzymes could repurpose them to convert 2-oxoadipate to (R)-2-hydroxyadipate. google.comgoogle.com

By aligning the sequences of human IDHs and Saccharomyces cerevisiae HIDH (ScHIDH), researchers identified homologous mutational hotspots. openaccessjournals.com Introducing mutations such as R143H, R143C, and R143K into ScHIDH successfully created (R)-2-hydroxyadipate dehydrogenases with excellent enantioselectivity. openaccessjournals.com This method of protein engineering provides a highly effective route to obtaining the desired (R)-enantiomer with high purity. openaccessjournals.com

Integration with Downstream Industrial Chemical Synthesis (e.g., Adipic Acid Precursor)

The biosynthetic production of (R)-2-hydroxyadipate(2-) is a central element in developing sustainable routes to adipic acid, a crucial monomer for the production of nylon-6,6 and other polymers. acs.orgnih.gov This bio-based approach aims to replace conventional petrochemical production methods, which are associated with the release of potent greenhouse gases. acs.org

(R)-2-hydroxyadipate(2-) serves as a key intermediate in engineered pathways that start from renewable feedstocks like glucose or from precursors such as L-lysine. researchgate.netnih.gov In these pathways, a central metabolic intermediate like 2-oxoglutarate (from the TCA cycle) is converted to 2-oxoadipate. researchgate.netscholaris.ca The subsequent, enantioselective reduction of 2-oxoadipate yields (R)-2-hydroxyadipate, which is then channeled into the final steps of adipic acid synthesis. acs.orggoogle.com

Reduction: Conversion of 2-oxoadipate to (R)-2-hydroxyadipate by an engineered (R)-2-hydroxyadipate dehydrogenase. google.com

CoA-Activation: Conversion of (R)-2-hydroxyadipate to (R)-hydroxyadipoyl-CoA, for example, by an adipate CoA-transferase. google.comgoogleapis.com

Dehydration: Elimination of water from (R)-hydroxyadipoyl-CoA to form (E)-2-hexenedioyl-CoA, catalyzed by a hydroxyadipoyl-CoA dehydratase. google.comgoogleapis.com

Final Conversion: Further enzymatic steps to convert (E)-2-hexenedioyl-CoA to adipic acid.

The successful engineering of the step producing (R)-2-hydroxyadipate lays the foundation for the viability of the entire bio-based adipic acid production platform. researchgate.netnih.gov

Yield Optimization in Bioreactor Systems

Translating the metabolic engineering of (R)-2-hydroxyadipate(2-) production from the lab to an industrial scale requires optimizing yields in bioreactor systems. Research using metabolically engineered Escherichia coli has demonstrated the potential for scalable production of 2-hydroxyadipate. nih.gov

In a 5-liter bioreactor setting, initial efforts focusing on the enhancement of precursor synthesis and the regulation of necessary cofactors led to the production of 7.11 g/L of 2-hydroxyadipate. researchgate.netnih.gov This result confirmed the potential for scaling up the bioproduction process. nih.gov

Further optimization strategies were guided by transcriptome analysis, which helps to identify potential genetic targets for improving metabolic flux towards the desired product. This subsequent round of optimization led to a significant increase in production, reaching a titer of 11.1 g/L of 2-hydroxyadipate in the same bioreactor system. researchgate.netnih.gov These findings represent the first reported biosynthesis of 2-hydroxyadipate and underscore the feasibility of producing this key intermediate in significant quantities, which is essential for the future of bionylon production. researchgate.netnih.gov

| Host Organism | Bioreactor Volume | Optimization Strategy | Titer Achieved | Reference |

| Escherichia coli | 5 L | Precursor synthesis enhancement, Cofactor regulation | 7.11 g/L | researchgate.netnih.gov |

| Escherichia coli | 5 L | Optimization based on transcriptome analysis | 11.1 g/L | researchgate.netnih.gov |

Analytical Methodologies for 2 Hydroxyadipate 2 Research

Chromatographic Techniques for Detection and Quantification

Chromatography, a laboratory technique for the separation of a mixture, is the cornerstone of 2-hydroxyadipate(2-) analysis. The choice of method depends on the sample matrix, the required sensitivity, and whether the analysis is targeted at quantification or purification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the quantification of metabolites, including 2-hydroxyadipate(2-), in biological fluids. This method combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. The LC separates 2-hydroxyadipate(2-) from other components in the sample, after which the mass spectrometer provides sensitive detection and structural confirmation.

LC-MS/MS is often considered the "gold standard" for its high sensitivity and specificity, allowing for the detection of trace amounts of the compound. Method validation typically ensures good linearity, excellent recovery, and high precision. The limits of detection (LOD) and quantification (LOQ) for metabolites using LC-MS/MS can be in the low nanogram per milliliter (ng/mL) range, making it suitable for clinical and metabolic studies.

Table 1: Typical Parameters for LC-MS/MS Method Validation

| Parameter | Typical Value/Range | Description |

|---|---|---|

| Linearity (R²) | > 0.99 | Indicates how well the instrument response correlates with concentration. |

| Limit of Detection (LOD) | 0.01 - 10 ng/mL | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.03 - 50 ng/mL | The lowest concentration of the analyte that can be accurately quantified. |

| Recovery | 80 - 120% | The efficiency of the analyte extraction process from the sample matrix. |

| Precision (RSD) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly. |

Gas chromatography-mass spectrometry (GC-MS) is another robust technique widely used for the analysis of small, volatile, and thermally stable compounds. For non-volatile molecules like 2-hydroxyadipate(2-), a chemical derivatization step is required to increase their volatility and thermal stability. A common approach is silylation, where active hydrogen atoms in the hydroxyl and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group.

Following derivatization, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification based on their unique mass fragmentation patterns. GC-MS provides high-resolution separation and is a reliable method for quantifying organic acids in biological samples.

Table 2: GC-MS Analysis Workflow for 2-Hydroxyadipate(2-)

| Step | Description | Example Reagent/Condition |

|---|---|---|

| Sample Preparation | Extraction of the analyte from the biological matrix (e.g., urine, plasma). | Liquid-liquid extraction or solid-phase extraction. |

| Derivatization | Chemical modification to increase volatility for GC analysis. | Silylation using agents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). |

| GC Separation | Separation of the derivatized analyte on a capillary column. | 5%-phenyl-95%-dimethylpolysiloxane capillary column. |

| MS Detection | Ionization and mass analysis of the eluted compound. | Electron Ionization (EI) followed by a quadrupole mass analyzer. |

Ion-exchange chromatography (IEX) separates molecules based on their net charge. This technique is particularly well-suited for the purification and analysis of charged molecules like 2-hydroxyadipate(2-), which is a dicarboxylic acid and exists as an anion at neutral pH. The stationary phase in IEX consists of an insoluble matrix with covalently attached charged functional groups.

For 2-hydroxyadipate(2-), an anion-exchange resin (with positively charged functional groups) is used. When a sample is loaded onto the column under low ionic strength conditions, the negatively charged 2-hydroxyadipate(2-) binds to the positively charged resin. Uncharged or positively charged molecules pass through the column. The bound 2-hydroxyadipate(2-) can then be eluted by increasing the ionic strength of the mobile phase (e.g., using a salt gradient) or by changing the pH to neutralize the charge on the molecule or the resin. IEX is a valuable tool for isolating 2-hydroxyadipate(2-) from complex mixtures for further analysis.

Enantiomeric Separation and Chiral Analysis

2-Hydroxyadipate(2-) is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms called enantiomers. These enantiomers can have different biological activities, making their separation and individual analysis critical.

Chiral chromatography is the most effective method for separating the enantiomers of 2-hydroxyadipate(2-). This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

The CHIRALPAK® QD-AX and CHIRALPAK® QN-AX columns are specifically designed for the enantioselective high-performance liquid chromatography (HPLC) of chiral acids. These columns are based on complementary chiral selectors, quinidine (B1679956) (QD) and quinine (B1679958) (QN) derivatives, respectively, which are bonded to a silica (B1680970) gel support. They function as weak anion-exchange columns. The separation mechanism involves stereoselective interactions (such as hydrogen bonding, ionic interactions, and dipole-dipole interactions) between the chiral selector and the enantiomers of the acidic compound. A key feature of these complementary columns is that they often exhibit a reversed elution order for the enantiomers, which can be useful for confirming peak identity.

Table 3: Characteristics of Chiralpak QD-AX and QN-AX Columns

| Feature | Description |

|---|---|

| Chiral Selector | Quinidine (QD-AX) or Quinine (QN-AX) derivatives. |

| Mechanism | Weak anion-exchange and other stereoselective interactions. |

| Application | Specifically designed for the separation of chiral acids. |

| Elution Order | Typically reversed between the QD-AX and QN-AX columns. |

| Compatibility | Compatible with common HPLC solvents (e.g., methanol, acetonitrile) and suitable for LC-MS. |

Enzymatic Assay Development for Specific Enantiomers

Enzymatic assays utilize the high specificity of enzymes to detect or quantify a particular substance. In the context of chiral analysis, enzymes can be used to selectively react with one enantiomer, allowing for the quantification of that specific isomer.

However, the development of specific enzymatic assays for the direct quantification of individual 2-hydroxyadipate(2-) enantiomers is not widely documented in scientific literature. While enzymatic reactions are fundamental in the synthesis and resolution of chiral compounds, where an enzyme selectively produces or consumes one enantiomer, these are primarily preparative methods. The subsequent analysis and quantification of the resulting enantiomers still rely on the chromatographic techniques described above, such as chiral HPLC or derivatization followed by GC-MS. Therefore, chiral chromatography remains the primary analytical method for the specific quantification of 2-hydroxyadipate(2-) enantiomers in research settings.

Dye-Coupled Assays with Dehydrogenase Enzymes

Dye-coupled assays provide a spectrophotometric method for the quantification of 2-hydroxyadipate(2-) by monitoring the activity of a specific dehydrogenase enzyme. This approach relies on the principle that the reduction of a dye is coupled to the oxidation of the substrate by the dehydrogenase.

The enzymatic reaction involves the oxidation of 2-hydroxyadipate(2-) by a specific 2-hydroxyadipate dehydrogenase. During this reaction, a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺), is reduced to NADH or NADPH, respectively. The amount of NADH or NADPH produced is directly proportional to the amount of 2-hydroxyadipate(2-) present in the sample.

To visualize and quantify this reaction, a dye that can be reduced by NADH or NADPH is included in the reaction mixture. A common example of such a dye is 2,6-dichlorophenolindophenol (DCPIP). nih.gov In its oxidized state, DCPIP is colored (typically blue), but upon reduction by NADH or NADPH, it becomes colorless. The rate of color change, which can be monitored spectrophotometrically by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm), is indicative of the rate of the dehydrogenase reaction and, consequently, the concentration of 2-hydroxyadipate(2-). nih.govresearchgate.net

The reaction can be summarized as follows:

2-Hydroxyadipate(2-) + NAD⁺ ---(2-Hydroxyadipate Dehydrogenase)--> 2-Oxoadipate + NADH + H⁺ NADH + H⁺ + DCPIP (colored) ---> NAD⁺ + DCPIP-H₂ (colorless)

A typical reaction mixture for a dye-coupled assay for 2-hydroxyadipate(2-) would include:

A buffered solution to maintain optimal pH for the enzyme.

The biological sample containing 2-hydroxyadipate(2-).

2-Hydroxyadipate dehydrogenase.

The cofactor (NAD⁺ or NADP⁺).

The indicator dye (e.g., DCPIP).

By measuring the rate of change in the dye's absorbance and comparing it to a standard curve prepared with known concentrations of 2-hydroxyadipate(2-), the concentration of the analyte in the sample can be accurately determined.

Sample Preparation and Derivatization Techniques for Biological Matrices

The analysis of 2-hydroxyadipate(2-) in complex biological matrices such as plasma, urine, or tissue homogenates necessitates thorough sample preparation to remove interfering substances and enhance the analyte's detectability. Common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protein Precipitation: This is often the initial step for plasma or serum samples. It involves the addition of an organic solvent, such as acetonitrile (B52724) or methanol, or an acid, like trichloroacetic acid, to denature and precipitate proteins. Centrifugation is then used to separate the protein pellet from the supernatant containing the analyte of interest.

Liquid-Liquid Extraction (LLE): LLE is employed to separate 2-hydroxyadipate(2-) from the aqueous biological matrix into an immiscible organic solvent based on its differential solubility. The choice of solvent is critical and depends on the polarity of the analyte.

Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for sample cleanup and concentration. It utilizes a solid sorbent material packed in a cartridge or a 96-well plate. The sample is passed through the sorbent, and based on the affinity of 2-hydroxyadipate(2-) and interfering compounds for the sorbent, a separation is achieved. Anion exchange SPE is particularly suitable for isolating acidic compounds like 2-hydroxyadipate(2-). nih.govresearchgate.netnih.gov

Due to the polar and non-volatile nature of 2-hydroxyadipate(2-), derivatization is often a crucial step to improve its chromatographic behavior and detection sensitivity, especially for gas chromatography-mass spectrometry (GC-MS) analysis. colostate.edumdpi.comresearchgate.netsigmaaldrich.com Derivatization chemically modifies the analyte to increase its volatility and thermal stability. Common derivatization techniques for carboxylic acids like 2-hydroxyadipate(2-) include:

Silylation: This is one of the most prevalent derivatization methods for compounds containing active hydrogens, such as in hydroxyl and carboxyl groups. colostate.edumdpi.comresearchgate.netsigmaaldrich.com Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the active hydrogens with a trimethylsilyl (TMS) group. sigmaaldrich.comnih.gov This process reduces the polarity and increases the volatility of the molecule, making it amenable to GC-MS analysis. colostate.edumdpi.comresearchgate.netsigmaaldrich.com

Esterification: This method converts the carboxylic acid groups of 2-hydroxyadipate(2-) into their corresponding esters (e.g., methyl or ethyl esters). This is typically achieved by reacting the analyte with an alcohol in the presence of an acidic catalyst.

For high-performance liquid chromatography (HPLC) analysis, pre-column derivatization can be employed to introduce a chromophore or fluorophore into the 2-hydroxyadipate(2-) molecule, thereby enhancing its detection by UV-Vis or fluorescence detectors. nih.govcreative-proteomics.comacademicjournals.orgmdpi.comscience.gov This is particularly useful when the native analyte does not possess strong UV-absorbing or fluorescent properties.

| Technique | Principle | Application for 2-Hydroxyadipate(2-) |

| Protein Precipitation | Removal of proteins by denaturation and centrifugation. | Initial cleanup of plasma and serum samples. |

| Liquid-Liquid Extraction | Separation based on differential solubility between two immiscible liquids. | Isolation from aqueous biological fluids. |

| Solid-Phase Extraction | Separation based on affinity for a solid sorbent. | Cleanup and concentration from various biological matrices. |

| Silylation | Replacement of active hydrogens with a silyl (B83357) group. | Increases volatility for GC-MS analysis. |

| Esterification | Conversion of carboxylic acids to esters. | Increases volatility for GC-MS analysis. |

| Pre-column Derivatization (HPLC) | Introduction of a chromophore or fluorophore. | Enhances detection for HPLC-UV/Fluorescence analysis. |

Method Validation and Data Reliability

To ensure the accuracy and reliability of analytical data, the methods used for the quantification of 2-hydroxyadipate(2-) must undergo rigorous validation. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Statistical methods are integral to the validation process and the interpretation of analytical results.

Bootstrap Resampling: This is a computer-based method for assigning measures of accuracy to sample estimates. In the context of 2-hydroxyadipate(2-) quantification, bootstrap resampling can be used to estimate the confidence intervals for calibration curve parameters and to assess the uncertainty of the measured concentrations, providing a more robust evaluation of the method's precision.

Analysis of Variance (ANOVA): ANOVA is a powerful statistical tool used to compare the means of two or more groups. nih.goveurachem.orgresearchgate.netnih.gov In method validation, ANOVA can be employed to assess the significance of different sources of variation, such as inter-day and intra-day precision (repeatability and intermediate precision). eurachem.org By analyzing the variance within and between different sets of measurements, one can determine if the observed differences are statistically significant. For example, a two-way ANOVA could be used to evaluate the effect of different analysts and different days on the measurement of 2-hydroxyadipate(2-), helping to establish the method's ruggedness. github.io

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, though not necessarily quantified with acceptable precision and accuracy. publisso.deepa.govyoutube.comnih.govlongdom.org The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. publisso.deepa.govyoutube.comnih.govlongdom.org There are several methods to determine LOD and LOQ, often based on the standard deviation of the response of blank samples or the standard deviation of the y-intercept of a regression line from a calibration curve. youtube.com For instance, the LOD can be calculated as 3.3 times the standard deviation of the blank response divided by the slope of the calibration curve, while the LOQ is often calculated as 10 times the standard deviation of the blank response divided by the slope of the calibration curve.

A hypothetical example of data from a method validation study for 2-hydroxyadipate(2-) is presented below:

| Validation Parameter | Statistical Method | Result | Acceptance Criteria |

| Linearity (R²) | Linear Regression | 0.998 | > 0.99 |

| Intra-day Precision (%RSD) | ANOVA | 2.5% | < 15% |

| Inter-day Precision (%RSD) | ANOVA | 4.1% | < 15% |

| Accuracy (% Recovery) | - | 95-105% | 85-115% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio | 0.1 µM | - |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio | 0.3 µM | - |

Biological Significance and Research Applications

Role as an Endogenous Metabolite

2-Hydroxyadipate(2-), also known as α-hydroxyadipic acid, is an endogenous dicarboxylic fatty acid. caymanchem.com It is a naturally occurring metabolite found in biological systems, formed from the reduction of 2-ketoadipic acid. chemfont.cahmdb.camedchemexpress.com This compound is classified as a medium-chain fatty acid, characterized by an aliphatic tail containing between four and twelve carbon atoms. hmdb.cahmdb.ca

As a metabotoxin, 2-hydroxyadipic acid can have adverse health effects at chronically high levels. chemfont.cahmdb.ca It is considered an organic acid, and its accumulation can lead to metabolic acidosis, a condition where the arterial pH falls below 7.35. chemfont.cahmdb.ca In research contexts, it is recognized as an intermediate in various metabolic pathways, including those engineered for the biosynthesis of industrially significant compounds like adipic acid. researchgate.netresearchgate.net

Association with Specific Metabolic Disorders in Research Contexts

Accumulation in 2-Oxoadipic Acidemia and Related Conditions in Model Systems

Elevated levels of 2-hydroxyadipate are a key biomarker in the diagnosis of certain inborn errors of metabolism. chemfont.cahmdb.cawikipedia.org Specifically, its accumulation is a characteristic finding in urinary organic acid analysis for 2-oxoadipic aciduria, also known as 2-ketoadipic aciduria. caymanchem.comwikipedia.orgmetabolicsupportuk.org This rare autosomal recessive disorder results from defects in the degradation of the amino acids lysine (B10760008), hydroxylysine, and tryptophan. caymanchem.comwikipedia.orgmetabolicsupportuk.org

The genetic basis for this condition is often linked to mutations in the DHTKD1 gene. wikipedia.orgsmpdb.caresearchgate.netresearchgate.net This gene encodes a component of the mitochondrial 2-oxoadipate dehydrogenase complex, which is crucial for the breakdown of 2-oxoadipate. wikipedia.orgsmpdb.ca Dysfunction of this enzyme leads to the accumulation of upstream metabolites, including 2-oxoadipate and consequently 2-hydroxyadipate, in the urine and 2-aminoadipate in the blood. wikipedia.orgsmpdb.ca While some individuals with these biochemical abnormalities remain asymptomatic, others may present with a range of neurological and developmental symptoms. smpdb.canih.gov

The following table summarizes the key metabolic disorders associated with elevated 2-Hydroxyadipate levels in research models.

| Metabolic Disorder | Associated Gene | Key Accumulated Metabolites |

| 2-Oxoadipic Aciduria (2-Ketoadipic Aciduria) | DHTKD1 | 2-Oxoadipate, 2-Hydroxyadipate, 2-Aminoadipate |

| 2-Aminoadipic Aciduria | DHTKD1 | 2-Aminoadipate, 2-Oxoadipate, 2-Hydroxyadipate |

Alterations in Metabolic Profiles within Research Models

In research models of 2-oxoadipic aciduria, such as patient-derived fibroblasts, increased levels of 2-oxoadipate have been observed. researchgate.netnih.govnih.gov These abnormal metabolite profiles are indicative of the underlying molecular pathology. researchgate.netnih.gov Studies have demonstrated that the accumulation of deuterium-labeled 2-oxoadipate occurs in cells with DHTKD1 mutations, confirming the enzyme's role in the L-lysine degradation pathway. researchgate.netnih.gov The introduction of wild-type DHTKD1 mRNA into these fibroblasts has been shown to normalize the elevated levels of 2-oxoadipate. researchgate.netnih.gov

Furthermore, research on a patient with 2-ketoadipic aciduria revealed elevated plasma levels of 2-aminoadipate and increased urinary excretion of 2-ketoadipate and 2-hydroxyadipate. nih.gov These findings highlight the interconnectedness of these metabolites in this specific metabolic disturbance. nih.gov

Investigations into its Role as an "Oncometabolite" Precursor in Cellular Models

The structural similarity of 2-hydroxyadipate to 2-hydroxyglutarate (2-HG), a well-established oncometabolite, has prompted investigations into its potential role in cancer biology. frontiersin.org An oncometabolite is a metabolite that can promote tumorigenesis. frontiersin.orgaacrjournals.orgthe-innovation.org The (R)-enantiomer of 2-hydroxyglutarate, D-2-HG, is produced by mutant isocitrate dehydrogenase (IDH) enzymes and is implicated in the development of various cancers, including gliomas and acute myeloid leukemia. frontiersin.orgaacrjournals.orgthe-innovation.org

In the context of cancer research, levels of 2-hydroxyadipic acid have been observed to be decreased in tumor tissue from patients with esophageal squamous cell carcinoma. caymanchem.com This suggests a potential alteration in its metabolism within the tumor microenvironment. caymanchem.com

The following table outlines the comparison between 2-Hydroxyadipate and the oncometabolite 2-Hydroxyglutarate.

| Compound | Role in Cancer Research | Mechanism of Action (of 2-HG) |

| 2-Hydroxyadipate | Decreased levels in esophageal squamous cell carcinoma tissue. caymanchem.com | Not fully elucidated. |

| 2-Hydroxyglutarate (2-HG) | Acts as an oncometabolite, particularly the D-2-HG enantiomer. frontiersin.orgaacrjournals.orgthe-innovation.org | Competitive inhibition of α-ketoglutarate-dependent dioxygenases. frontiersin.orgnih.govnih.gov |

Impact on Alpha-Ketoglutarate Dependent Enzyme Activity in Research Settings

The oncometabolite 2-hydroxyglutarate (2-HG) is known to be a competitive inhibitor of multiple α-ketoglutarate-dependent dioxygenases. frontiersin.orgnih.govnih.gov These enzymes play crucial roles in various cellular processes, including histone demethylation and DNA modification. nih.gov By competitively binding to the active site of these enzymes, 2-HG can lead to widespread epigenetic alterations that contribute to cancer development. nih.gov

Given the structural analogy between 2-hydroxyadipate and 2-hydroxyglutarate, it is plausible that 2-hydroxyadipate could also interact with and potentially modulate the activity of α-ketoglutarate-dependent enzymes. However, direct research specifically investigating the impact of 2-hydroxyadipate on these enzymes is still an emerging area. The study of cancer-associated mutations in enzymes like isocitrate dehydrogenase has inspired the re-engineering of related enzymes to produce (R)-2-hydroxyadipate for industrial applications, highlighting the close biochemical relationship between these molecules. ecancer.org

Exploration of Novel Biological Functions

Research into the biological functions of 2-hydroxyadipate beyond its role in metabolic disorders is ongoing. In the field of metabolic engineering, 2-hydroxyadipate is a key intermediate in novel biosynthetic pathways for the production of adipic acid, a precursor for nylon. researchgate.netresearchgate.netacs.org The development of efficient enzymatic routes to produce 2-hydroxyadipate from precursors like 2-oxoadipate is an active area of investigation. researchgate.netresearchgate.net

The study of enzymes that can produce (R)-2-hydroxyadipate, such as engineered (R)-2-hydroxyglutarate dehydrogenase, not only has industrial implications but also provides tools to further probe the biological effects of this specific enantiomer. researchgate.net The ability to synthesize and study chirally pure forms of 2-hydroxyadipate will be crucial in uncovering any novel biological activities and distinguishing the roles of its different stereoisomers. ecancer.org

Potential as a Research Biomarker in Mechanistic Studies (Excluding Clinical Diagnostic Use)